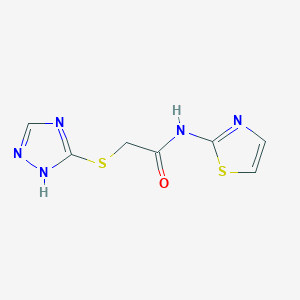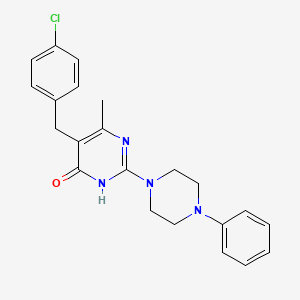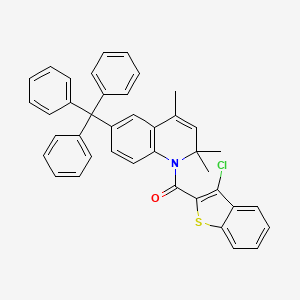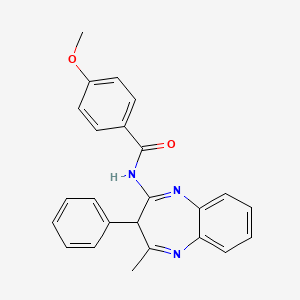
N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a triazole ring connected via a sulfanyl group to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a sulfanyl linker. This step typically involves the reaction of a thiazole derivative with a triazole derivative in the presence of a suitable base and solvent.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
科学的研究の応用
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes by binding to active sites, disrupting cellular processes.
Anticancer Activity: It could interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell division and apoptosis.
類似化合物との比較
Similar Compounds
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is similar to other compounds containing thiazole and triazole rings, such as:
Uniqueness
- N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of both thiazole and triazole rings connected via a sulfanyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7N5OS2 |
|---|---|
分子量 |
241.3 g/mol |
IUPAC名 |
N-(1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C7H7N5OS2/c13-5(11-6-8-1-2-14-6)3-15-7-9-4-10-12-7/h1-2,4H,3H2,(H,8,11,13)(H,9,10,12) |
InChIキー |
COYLJWMIPKCUCN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)NC(=O)CSC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11039082.png)
![4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11039093.png)
![2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)
![N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11039102.png)
![4-bromo-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11039109.png)

![5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11039123.png)
![4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11039127.png)

![4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11039139.png)

![1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11039145.png)
